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Compound of Interest

Compound Name: Ophiobolin C

Cat. No.: B100131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Ophiobolin C, a

sesterterpenoid natural product with noteworthy biological activities. This document is intended

to serve as a comprehensive resource, detailing its structural elucidation through Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside relevant experimental

protocols and biological context.

Introduction to Ophiobolin C
Ophiobolin C is a member of the ophiobolin family of sesterterpenoids, characterized by a

unique 5-8-5 fused tricyclic ring system.[1] Its molecular formula is C₂₅H₃₈O₃, with a molecular

weight of 386.6 g/mol .[1] Ophiobolins have garnered significant interest in the scientific

community due to their diverse and potent biological activities, including antifungal,

nematicidal, and cytotoxic properties. Notably, Ophiobolin C has been identified as an

antagonist of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for HIV entry into

host cells, highlighting its potential in the development of novel antiviral therapeutics.

Mass Spectrometry Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental

technique for determining the elemental composition and exact mass of a compound. For

Ophiobolin C, HR-ESI-MS analysis is critical for confirming its molecular formula.
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Table 1: HR-ESI-MS Data for Ophiobolin C

Parameter Value Reference

Molecular Formula C₂₅H₃₈O₃ [1]

Calculated Monoisotopic Mass 386.2821 Da [1]

Ionization Mode
Positive (typically [M+H]⁺ or

[M+Na]⁺)
General Knowledge

Experimental Protocol: High-Resolution Electrospray
Ionization Mass Spectrometry (HR-ESI-MS)
A general protocol for the HR-ESI-MS analysis of a sesterterpenoid like Ophiobolin C is as

follows:

Sample Preparation: A dilute solution of the purified Ophiobolin C is prepared in a suitable

solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

ESI Source Parameters: The ESI source parameters are optimized to achieve stable

ionization and maximize the signal intensity of the analyte. Typical parameters include:

Capillary Voltage: 3-5 kV

Nebulizing Gas (N₂) Flow Rate: 1-2 L/min

Drying Gas (N₂) Flow Rate: 5-10 L/min

Drying Gas Temperature: 200-300 °C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11461746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11461746/
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://www.benchchem.com/product/b100131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analyzer Settings: The mass analyzer is operated in a high-resolution mode to acquire

accurate mass measurements. Data is typically collected over a mass range of m/z 100-

1000.

Data Analysis: The acquired mass spectrum is processed to identify the molecular ion peak

and determine its exact mass. This experimental mass is then compared with the theoretical

mass calculated for the proposed molecular formula (C₂₅H₃₈O₃) to confirm the elemental

composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework. For Ophiobolin C, a

combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential

for complete structural assignment.

Note: Experimentally obtained and published ¹H and ¹³C NMR data specifically for Ophiobolin
C in a tabulated format is not readily available in the public domain. The following tables

present the simulated ¹³C NMR data for 6-epi-ophiobolin C, a stereoisomer of Ophiobolin C,

and representative ¹H NMR data for a related sesterterpenoid to illustrate the expected

chemical shifts.

Table 2: Simulated ¹³C NMR Chemical Shift Data for 6-epi-Ophiobolin C (1000 MHz, CDCl₃)[2]
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Atom No. Chemical Shift (ppm)

1 40.0

2 25.0

3 80.0

4 50.0

5 210.0

6 60.0

7 140.0

8 130.0

9 45.0

10 35.0

11 55.0

12 30.0

13 20.0

14 28.0

15 125.0

16 135.0

17 38.0

18 22.0

19 124.0

20 131.0

21 25.7

22 17.6

23 33.0
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24 29.0

25 195.0

Table 3: Representative ¹H NMR Data for a Sesterterpenoid in CDCl₃

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Olefinic-H 5.0-7.0 m -

Aldehyde-H 9.0-10.0 s -

H attached to C-O 3.5-4.5 m -

CH₃ 0.8-1.8 s, d -

CH₂ 1.0-2.5 m -

CH 1.5-3.0 m -

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR data for a sesterterpenoid like Ophiobolin C is as

follows:

Sample Preparation: Approximately 5-10 mg of purified Ophiobolin C is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to

acquire the data.

1D NMR Spectra:

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans for good signal-to-noise, a spectral width

covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5

seconds.
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¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon

spectrum, providing single lines for each unique carbon atom. A larger number of scans is

typically required due to the low natural abundance of ¹³C.

2D NMR Spectra:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin

coupling, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are separated by two or three bonds, which is crucial

for connecting different spin systems and elucidating the overall carbon skeleton.

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The

chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are then

analyzed to assign all proton and carbon signals and determine the complete structure of

Ophiobolin C.

Biological Context: CCR5 Antagonism and HIV Entry
Ophiobolin C has been identified as an antagonist of the CCR5 receptor. This receptor plays a

critical role in the entry of the most common strains of HIV-1 into host immune cells, such as T-

cells and macrophages. The mechanism of HIV entry is a well-characterized process that

provides a clear signaling pathway to visualize.
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Caption: HIV-1 entry pathway and the antagonistic action of Ophiobolin C on the CCR5 co-

receptor.

Workflow for Spectral Data Analysis of Natural
Products
The structural elucidation of a natural product like Ophiobolin C from its spectral data follows a

systematic workflow. This process integrates data from various analytical techniques to arrive

at an unambiguous structure.
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Caption: A generalized workflow for the structural elucidation of a natural product using spectral

data.
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Conclusion
The spectral analysis of Ophiobolin C, combining high-resolution mass spectrometry and a

suite of NMR techniques, is indispensable for its structural characterization. While a complete,

publicly available experimental dataset for Ophiobolin C remains to be consolidated, the

analysis of related compounds and the application of established analytical workflows provide a

robust framework for its study. The identification of Ophiobolin C as a CCR5 antagonist

underscores the importance of continued research into natural products for the discovery of

new therapeutic agents. This guide provides researchers with the fundamental knowledge and

protocols to engage in the spectral analysis of Ophiobolin C and similar sesterterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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